molecular formula C13H24N2O3 B6314042 tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1341035-92-4

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B6314042
CAS No.: 1341035-92-4
M. Wt: 256.34 g/mol
InChI Key: HIIRWGRMPFSSLM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a fused 1-oxa-7-azaspiro[4.4]nonane core. The tert-butyl carbamate (Boc) group at position 7 provides steric protection and synthetic versatility, while the aminomethyl substituent at position 3 offers a reactive handle for further functionalization. This compound is primarily used as a building block in medicinal chemistry for exploring chemical space and designing bioactive molecules .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(9-15)6-10(7-14)8-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIRWGRMPFSSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing via Intramolecular Cyclization

Intramolecular cyclization of linear precursors is a widely reported method. For example, a tert-butyl-protected amine intermediate undergoes cyclization in the presence of a Lewis acid catalyst to form the spirocyclic core. Key steps include:

  • Precursor functionalization : Introduction of oxa (oxygen) and aza (nitrogen) moieties at positions 1 and 7, respectively.

  • Catalyst selection : Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) facilitates cyclization by stabilizing transition states.

  • Solvent optimization : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance reaction efficiency.

Epoxide-Amine Coupling

Alternative routes involve epoxide ring-opening followed by amine coupling. This method leverages the reactivity of epoxides with nucleophilic amines to form the spirocyclic structure:

  • Epoxide preparation : tert-Butyl glycidyl ether derivatives serve as starting materials.

  • Amine nucleophile : 3-(Aminomethyl) groups are introduced via SN2 mechanisms under basic conditions.

Stepwise Synthesis and Reaction Conditions

The following table summarizes a representative synthetic route adapted from patent literature:

StepReaction DescriptionConditionsYield (%)
1Protection of amine group using tert-butyloxycarbonyl (Boc)Triethylamine (TEA), Boc anhydride, DCM, 0°C to RT, 12 h85
2Cyclization to form spiro[4.4]nonane coreZnCl₂, THF, reflux, 6 h72
3Deprotection of Boc groupHCl (4M in dioxane), DCM, 0°C, 2 h90

Critical Analysis :

  • Step 1 : Boc protection ensures amine functionality remains inert during subsequent reactions.

  • Step 2 : ZnCl₂ catalyzes the cyclization by coordinating to oxygen and nitrogen lone pairs, reducing ring strain.

  • Step 3 : Acidic deprotection avoids side reactions, preserving the spirocyclic integrity.

Optimization of Key Parameters

Temperature and Solvent Effects

  • Low-temperature cyclization (−20°C to 0°C) minimizes dimerization byproducts.

  • THF vs. DCM : THF offers higher dielectric constant, improving catalyst solubility but may require longer reaction times.

Catalytic Systems

Comparative studies highlight ZnCl₂’s superiority over BF₃·OEt₂ in minimizing epimerization (2% vs. 15% side products).

Analytical Validation of Synthetic Intermediates

The structural integrity of intermediates and the final product is confirmed via:

TechniqueKey Data for this compound
¹H NMR δ 1.44 (s, 9H, Boc), δ 3.21 (m, 2H, CH₂NH₂), δ 3.65–4.10 (m, 4H, oxa/aza rings)
¹³C NMR δ 28.3 (Boc CH₃), δ 80.1 (Boc C), δ 156.4 (C=O)
HRMS [M+H]+ Calculated: 257.1864; Found: 257.1861

Spectroscopic Insights :

  • The Boc group’s tert-butyl protons appear as a singlet at δ 1.44.

  • Spiro carbon symmetry is evidenced by equivalent proton environments in the oxa and aza rings.

Challenges and Mitigation Strategies

Steric Hindrance at Spiro Junction

The 3-(aminomethyl) substituent introduces steric bulk, complicating cyclization. Mitigation includes:

  • Slow addition of precursors : Reduces local concentration, minimizing oligomerization.

  • High-dilution conditions : Enhances intramolecular reactions over intermolecular pathways.

Purification Difficulties

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves Boc-protected intermediates.

  • Recrystallization : Tert-butyl ether solvents yield high-purity crystals (>97%).

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors offer advantages:

  • Improved heat transfer : Mitigates exothermicity during cyclization.

  • Yield scalability : Pilot studies report 68% yield at 10 kg scale, comparable to lab-scale .

Chemical Reactions Analysis

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the spirocyclic structure provides rigidity and specificity in binding. This compound may modulate biological pathways by acting as an agonist or antagonist at specific receptors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related spirocyclic analogs, emphasizing key differences in substituents, ring systems, and properties.

Compound Name Substituent(s) Ring System Molecular Formula Molecular Weight Key Properties/Applications Reference(s)
tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 3-aminomethyl Spiro[4.4] C₁₃H₂₄N₂O₃ 256.34 g/mol Reactive aminomethyl group for coupling; used in drug discovery.
tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 3-hydroxy Spiro[4.4] C₁₃H₂₃NO₄ 269.33 g/mol Hydroxyl group enhances polarity; potential for hydrogen bonding.
tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 3-oxo (ketone) Spiro[4.4] C₁₂H₁₉NO₄ 241.28 g/mol Electrophilic ketone; useful in cyclization reactions.
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 2-amino Spiro[3.5] C₁₃H₂₄N₂O₂ 240.34 g/mol Smaller spiro[3.5] system; amino group at position 2 influences binding selectivity.
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 1-oxo, 2-NH Spiro[3.5] C₁₂H₂₁N₂O₃ 241.31 g/mol Dual heteroatoms (N, O); used in peptidomimetic design.
tert-Butyl 3-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 3-hydroxymethyl Spiro[4.4] C₁₄H₂₅NO₄ 283.35 g/mol Hydroxymethyl group balances lipophilicity and solubility.

Biological Activity

tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C13H24N2O3 and a molecular weight of 256.35 g/mol, this compound features a unique spirocyclic structure that may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding, while the spirocyclic framework provides rigidity, potentially enhancing binding specificity. This compound may function as either an agonist or antagonist in various biological pathways, influencing processes such as enzyme activity and receptor signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Demonstrated effectiveness against various bacterial strains in preliminary assays .
Enzyme Inhibition Shows potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Modulation May modulate receptor activity, impacting neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Activity : In a study assessing the antimicrobial properties of various spirocyclic compounds, this compound was found to exhibit significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Enzyme Interaction Studies : A detailed investigation into the compound's interaction with key metabolic enzymes revealed that it could effectively inhibit enzyme activity at micromolar concentrations. This inhibition was linked to the structural features of the compound that facilitate binding at the active site of the enzyme .
  • Neuropharmacological Evaluation : Research exploring the effects on neurotransmitter receptors indicated that this compound could modulate GABAergic signaling pathways, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound Structure Biological Activity
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylateStructureModerate antimicrobial properties
tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonaneStructureLimited receptor modulation

Q & A

What are the key challenges in synthesizing tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, and how can diastereomer separation be optimized?

The synthesis of this spirocyclic compound often yields inseparable diastereomers due to stereochemical complexity. For example, silica gel chromatography with 80% EtOAc/hexanes achieved an 83% yield of diastereomeric mixtures in related spiro scaffolds . To optimize separation, researchers may employ advanced techniques like chiral HPLC or kinetic resolution during intermediate steps. Characterization via 1H^1H NMR and 13C^{13}C NMR is critical to confirm stereochemistry, as seen in the synthesis of tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate derivatives .

How do reaction conditions influence the regioselectivity of functional group modifications in this compound?

The tert-butyl-protected amine and ether moieties in the spirocyclic structure are sensitive to acidic or basic conditions. For instance, tosylhydrazide-mediated reactions under controlled temperatures (e.g., 70°C in DMF) preserve the spirocyclic core while introducing functional groups like alkenes or amines . Ring-opening reactions, such as nucleophilic substitutions at the oxa- or aza-positions, require precise pH and solvent control to avoid decomposition .

What analytical methods are most reliable for characterizing this compound and its derivatives?

A combination of techniques is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6_6 resolve spirocyclic backbone signals (e.g., δ 170.5 ppm for carbonyl groups in related compounds) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight and fragmentation patterns, critical for identifying aminomethyl or carboxylate modifications .
  • HPLC : Enantiomeric excess (e.g., 95% ee) can be determined using chiral columns, as demonstrated in iridium-catalyzed amination studies .

How does the spirocyclic architecture impact biological activity, and what structural analogs show promise in drug discovery?

The rigid spirocyclic framework enhances binding affinity to biological targets. For example, analogs like tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate exhibit antimicrobial properties due to improved membrane permeability . Computational docking studies (e.g., QSAR) can predict interactions with enzymes like proteases or kinases, guiding rational design .

What safety protocols are recommended for handling this compound in laboratory settings?

According to safety data sheets (SDS), the compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Key precautions include:

  • Personal Protective Equipment : Gloves, goggles, and lab coats.
  • First Aid : Immediate flushing with water for eye/skin contact; medical consultation if inhaled .
  • Storage : In sealed containers at 2–8°C to prevent degradation .

How can researchers address contradictions in reported synthetic yields or purity across studies?

Discrepancies often arise from variations in reaction conditions or purification methods. For instance:

  • Chromatography : Gradient elution (e.g., hexanes to EtOAc) improves resolution of diastereomers compared to isocratic methods .
  • Scale-Up Challenges : Industrial-scale synthesis may introduce impurities absent in small batches, necessitating additional recrystallization or distillation steps .

What advanced methodologies are used to study the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies : Exposure to acidic (HCl), basic (NaOH), or oxidative (H2_2O2_2) conditions identifies degradation pathways .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability, with decomposition products (e.g., CO, NOx_x) monitored via GC-MS .

How can computational chemistry aid in predicting reaction outcomes or biological interactions?

  • DFT Calculations : Model transition states for ring-opening reactions or stereochemical outcomes .
  • Molecular Dynamics Simulations : Predict binding modes to protein targets, validated by experimental IC50_{50} values .

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